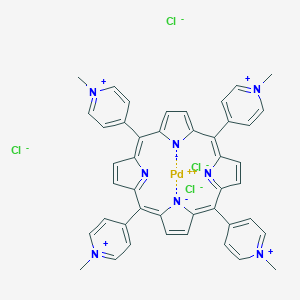

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

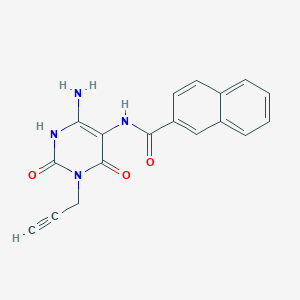

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is a synthetic, Palladium (II) porphyrin . It is also known as 5,10,15,20-Tetrakis (N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride . This compound is widely utilized in the fields of biochemistry and molecular biology .

Molecular Structure Analysis

The molecular formula of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is C44H36Cl4N8Pd . The exact mass is 924.08223 g/mol and the monoisotopic mass is 922.08518 g/mol . Unfortunately, the 3D structure is not available due to too many atoms, unsupported elements, and unsupported atom valence .Physical And Chemical Properties Analysis

The molecular weight of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is 925.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 42.2 Ų . It has a heavy atom count of 57 .Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment : TMP has been encapsulated in antibody-targeted chitosan/alginate nanoparticles to enhance its uptake in colorectal carcinoma cells, demonstrating an increased photocytotoxic effect and potential for targeted cancer treatment (Abdelghany et al., 2013).

Protein Aggregation and Amyloidosis : The interaction of TMP with proteins has been studied, revealing its influence on protein aggregation processes. This interaction may provide insights into treating diseases caused by amyloidosis (Lebedeva et al., 2020).

Detection of Toxic Metal Ions : TMP has been utilized in sensing toxic metal ions like Hg2+, Pb2+, Cd2+, and Cu2+ in aqueous solutions, demonstrating its potential as a chemical sensor (Zamadar et al., 2016).

Antibacterial Photodynamic Therapy : Research has explored the use of TMP for the photodynamic treatment of Staphylococcus aureus, showing its potential in addressing drug-resistant bacterial strains (Jurczak et al., 2008).

Catalysis and Material Science : TMP has been used to template the synthesis of metal-organic materials, which can function as size-selective heterogeneous catalysts for the oxidation of olefins (Zhang et al., 2012).

Antifungal Photodynamic Therapy : TMP's effectiveness in photodynamic treatment of Candida albicans infections has been investigated, showing potential in addressing fungal infections (Mitra et al., 2011).

Study of Oxygen Consumption and Diffusion in Photodynamic Therapy : Research involving TMP has contributed to understanding oxygen consumption and diffusion dynamics in photodynamic therapy, aiding in optimizing treatment protocols (Weston & Patterson, 2014).

Propiedades

IUPAC Name |

palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKDYGBACGOPL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl4N8Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)

![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)